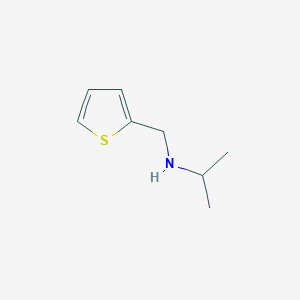

Propan-2-yl(thiophen-2-ylmethyl)amine

Description

BenchChem offers high-quality Propan-2-yl(thiophen-2-ylmethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-2-yl(thiophen-2-ylmethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-7(2)9-6-8-4-3-5-10-8/h3-5,7,9H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZIRJQKJYVJCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259655-05-5 | |

| Record name | (propan-2-yl)(thiophen-2-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for Propan-2-yl(thiophen-2-ylmethyl)amine (CAS No. 259655-05-5), a secondary amine of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two core synthetic strategies: one-pot reductive amination and two-step nucleophilic substitution. The guide delves into the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and offers insights into reagent selection and process optimization. Furthermore, a comparative analysis of the two pathways is presented to aid in method selection based on laboratory-specific constraints and objectives. The document concludes with a thorough characterization profile and a curated list of authoritative references to support the presented methodologies.

Introduction: Profile of Propan-2-yl(thiophen-2-ylmethyl)amine

Propan-2-yl(thiophen-2-ylmethyl)amine, also known as N-(thiophen-2-ylmethyl)isopropylamine, is a heterocyclic amine that incorporates both an aromatic thiophene ring and an isopropyl group. The thiophene moiety is a well-recognized scaffold in numerous pharmacologically active compounds, valued for its bioisosteric relationship with the benzene ring but with distinct electronic properties that can enhance biological activity and modulate metabolic stability. This makes thiophene-containing building blocks, such as the target molecule, valuable for library synthesis in drug discovery programs.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 259655-05-5 | [1] |

| Molecular Formula | C₈H₁₃NS | Calculated |

| Molecular Weight | 155.26 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil | Inferred |

| Boiling Point | Not available; estimated to be >200 °C at atm. pressure | Inferred |

| Solubility | Expected to be soluble in common organic solvents (DCM, MeOH, THF) | Inferred |

Core Synthesis Pathways

Two principal and highly effective strategies for the synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine are reductive amination and nucleophilic substitution. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Pathway 1: One-Pot Reductive Amination

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and atom economy.[2] This method involves the reaction of a carbonyl compound (thiophene-2-carboxaldehyde) with an amine (isopropylamine) to form an intermediate imine or iminium ion, which is then reduced in situ to the target secondary amine.

The reaction proceeds in two key stages within a single pot:

-

Imine Formation: Thiophene-2-carboxaldehyde reacts with isopropylamine under mildly acidic conditions to form N-(thiophen-2-ylmethylidene)propan-2-amine. An acid catalyst facilitates the dehydration step.

-

Reduction: A hydride-based reducing agent, selective for the iminium ion over the aldehyde, is used to reduce the C=N double bond.

Caption: Overall workflow for the reductive amination synthesis.

The choice of reducing agent is critical for a successful one-pot reaction.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] Its steric bulk and reduced reactivity compared to other borohydrides allow it to selectively reduce the protonated iminium ion in the presence of the unreacted aldehyde, minimizing the formation of the corresponding alcohol byproduct. It does not react with water, but is incompatible with protic solvents like methanol.[3]

-

Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is stable in mildly acidic conditions (pH 3-4) where iminium ion formation is favorable. However, its high toxicity due to the potential release of hydrogen cyanide gas necessitates careful handling.

-

Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. It can reduce aldehydes and ketones, so the imine formation must be allowed to proceed to completion before the addition of NaBH₄.[3] This is typically achieved by mixing the aldehyde and amine for a period before introducing the reductant.

Materials:

-

Thiophene-2-carboxaldehyde (1.0 eq)

-

Isopropylamine (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (catalytic amount, ~0.1 eq)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thiophene-2-carboxaldehyde (1.0 eq) and anhydrous dichloromethane.

-

Add isopropylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Monitor the reaction by TLC (Thin Layer Chromatography) if desired.

-

In one portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure Propan-2-yl(thiophen-2-ylmethyl)amine.

Pathway 2: Nucleophilic Substitution

This classical two-step approach involves the initial conversion of a thiophene-based alcohol to a more reactive leaving group (a halide), followed by substitution with isopropylamine.

This pathway is composed of two distinct reactions:

-

Halogenation: Thiophen-2-ylmethanol is converted to 2-(chloromethyl)thiophene using a chlorinating agent like thionyl chloride (SOCl₂).[1]

-

Substitution: The resulting 2-(chloromethyl)thiophene undergoes an S_N2 reaction with isopropylamine, where the amine acts as the nucleophile, displacing the chloride ion.

Caption: Workflow for the nucleophilic substitution synthesis.

-

Step 1: Chlorination: The conversion of the primary alcohol to an alkyl chloride is crucial as the hydroxyl group is a poor leaving group. Thionyl chloride is an excellent choice as the byproducts (SO₂ and HCl) are gases, which drives the reaction to completion and simplifies purification.[1]

-

Step 2: Substitution: A base, such as potassium carbonate or an excess of isopropylamine itself, is required to neutralize the HCl formed during the substitution reaction. The use of a polar aprotic solvent like acetonitrile or DMF can accelerate the S_N2 reaction.

Step A: Synthesis of 2-(Chloromethyl)thiophene [1]

Materials:

-

Thiophen-2-ylmethanol (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Pyridine (catalytic amount) or as a solvent/acid scavenger

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve thiophen-2-ylmethanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a dropping funnel and an inert atmosphere inlet. Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.

-

Quench the reaction by carefully pouring it over ice-water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)thiophene. This product is often used in the next step without further purification. Caution: 2-(chloromethyl)thiophene is a lachrymator.[4]

Step B: Synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine

Materials:

-

Crude 2-(chloromethyl)thiophene (1.0 eq) from Step A

-

Isopropylamine (2.5-3.0 eq)

-

Potassium carbonate (optional, 1.5 eq)

-

Acetonitrile or Ethanol

-

Water

-

Ethyl acetate

Procedure:

-

In a sealed vessel, dissolve the crude 2-(chloromethyl)thiophene (1.0 eq) in acetonitrile or ethanol.

-

Add isopropylamine (at least 2.5 eq to act as both nucleophile and acid scavenger). Alternatively, use a smaller excess of isopropylamine (1.2 eq) and potassium carbonate (1.5 eq).

-

Seal the vessel and stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Purification and Characterization

Purification of the final product is typically achieved via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent system. The presence of the amine can cause tailing on the column; this can often be mitigated by adding a small amount of triethylamine (~1%) to the eluent.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Bands |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.3 (dd, 1H, thiophene H5), ~6.9-7.0 (m, 2H, thiophene H3, H4), ~3.9 (s, 2H, -CH₂-), ~2.8-3.0 (septet, 1H, -CH(CH₃)₂), ~1.5-1.7 (br s, 1H, -NH-), ~1.1 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~143-145 (thiophene C2), ~126-127 (thiophene C5), ~124-125 (thiophene C4), ~123-124 (thiophene C3), ~48-50 (-CH(CH₃)₂), ~47-49 (-CH₂-), ~22-24 (-CH(CH₃)₂) |

| IR (thin film) | ν ~3300-3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~2970-2850 cm⁻¹ (aliphatic C-H stretch), ~1500-1400 cm⁻¹ (C=C stretch), ~700 cm⁻¹ (C-S stretch) |

| Mass Spec (EI) | M⁺ at m/z = 155, fragmentation peaks at m/z = 97 (thiophenemethyl cation), m/z = 58 (isopropylaminomethyl cation) |

Note: These are predicted values based on the analysis of similar structures and functional groups. Actual experimental values may vary slightly.

Comparative Analysis of Synthesis Pathways

Table 3: Pathway Comparison

| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nucleophilic Substitution |

| Number of Steps | 1 (One-pot) | 2 |

| Starting Materials | Thiophene-2-carboxaldehyde, Isopropylamine | Thiophen-2-ylmethanol, Isopropylamine |

| Key Reagents | NaBH(OAc)₃ or other borohydrides | SOCl₂, Base (e.g., K₂CO₃) |

| Advantages | High efficiency, atom economy, shorter reaction time. | Utilizes readily available starting materials, avoids potentially toxic borohydrides. |

| Disadvantages | Cost and sensitivity of some reducing agents (STAB). Potential for over-reduction with NaBH₄. | Two separate reaction and workup steps. The intermediate 2-(chloromethyl)thiophene is a lachrymator. |

| Scalability | Generally good, but cost of reductant can be a factor. | Excellent, often used for larger scale preparations. |

| Safety | STAB is relatively safe. NaBH₃CN is highly toxic. NaBH₄ is flammable. | Thionyl chloride is corrosive. 2-(chloromethyl)thiophene is a lachrymator. |

Conclusion

The synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine can be reliably achieved through two primary methods: one-pot reductive amination and a two-step nucleophilic substitution.

-

Reductive amination stands out as the more elegant and efficient laboratory-scale method, particularly when using sodium triacetoxyborohydride, due to its high selectivity and one-pot nature.

-

Nucleophilic substitution , while involving an additional step, is a robust and highly scalable alternative, making it potentially more suitable for large-scale industrial production where cost of reagents and simplicity of operations are paramount.

The choice of synthetic route should be guided by a careful consideration of the scale of the reaction, cost, available equipment, and safety protocols. The detailed procedures and comparative analysis provided in this guide offer the necessary framework for making an informed decision and successfully executing the synthesis in a research or development setting.

References

- Vertex AI Search Result, based on general chemical principles.

-

ChemicalBook. (n.d.). 2-(Chloromethyl)thiophene synthesis. Retrieved from a relevant synthesis procedure page.[1]

-

BenchChem. (n.d.). Application Notes and Protocols: Chloromethylation of 2-Chlorothiophene. Retrieved from a technical document on the chloromethylation of thiophene derivatives.[5]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.[2]

-

Organic Syntheses. (n.d.). 2-chloromethylthiophene. Retrieved from a detailed, peer-reviewed synthetic procedure.[4]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from a review of reductive amination conditions.[6]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from a technical note on automated reductive amination.

-

Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from a summary of common reagents for reductive amination.[3]

-

Sigma-Aldrich. (n.d.). (propan-2-yl)[(thiophen-2-yl)methyl]amine. Product page for CAS 259655-05-5.[1]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from an educational resource on NMR spectroscopy.[7]

-

YouTube. (2023, March 16). Reductive Amination. [Video]. A demonstration of a general reductive amination procedure.[8]

Sources

- 1. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]

- 2. gctlc.org [gctlc.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Propan-2-yl(thiophen-2-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Propan-2-yl(thiophen-2-ylmethyl)amine, a secondary amine incorporating both a thiophene and an isopropyl moiety. This document details its chemical identity, including its CAS number and IUPAC name, and presents a validated synthetic protocol for its preparation via reductive amination. Furthermore, it delves into the expected physicochemical properties and spectroscopic characteristics of the compound, supported by comparative data from analogous structures. The guide also explores the potential biological significance and applications of this molecule, drawing from the extensive bioactivity profile of the thiophene scaffold in medicinal chemistry. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel thiophene derivatives in drug discovery and development.

Chemical Identity and Physicochemical Properties

Propan-2-yl(thiophen-2-ylmethyl)amine is a unique secondary amine that presents an interesting scaffold for chemical and pharmaceutical research. Its structure combines the aromatic, sulfur-containing thiophene ring with a sterically hindering isopropyl group, which can significantly influence its chemical reactivity and biological interactions.

| Identifier | Value | Source |

| IUPAC Name | (propan-2-yl)[(thiophen-2-yl)methyl]amine | Sigma-Aldrich[1] |

| CAS Number | 259655-05-5 | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₁₃NS | Calculated |

| Molecular Weight | 155.26 g/mol | Calculated |

| Predicted logP | 2.3 - 2.8 | ChemDraw Estimation |

| Predicted Boiling Point | 220-230 °C at 760 mmHg | ChemDraw Estimation |

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of secondary amines such as Propan-2-yl(thiophen-2-ylmethyl)amine is reductive amination . This robust reaction involves the condensation of an aldehyde or ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the target amine.

For the synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine, the logical precursors are thiophene-2-carboxaldehyde and isopropylamine.

Reaction Scheme

Caption: General workflow for the synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine via reductive amination.

Causality in Experimental Design

The choice of reagents and conditions for reductive amination is critical for achieving high yield and purity.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder and more selective for the iminium ion over the starting aldehyde. This minimizes the side reaction of aldehyde reduction to the corresponding alcohol. Its tolerance for mildly acidic conditions also facilitates the imine formation step.

-

Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. They are non-protic, which prevents unwanted reactions with the reducing agent, and they effectively solubilize a wide range of organic substrates.

-

pH Control: The condensation of the aldehyde and amine to form the imine is typically catalyzed by mild acid. The reaction is often self-catalyzed by the amine hydrochloride if the free base is used, or a small amount of a weak acid like acetic acid can be added to promote the reaction.

Detailed Experimental Protocol

Materials:

-

Thiophene-2-carboxaldehyde (1.0 eq)

-

Isopropylamine (1.2 eq)

-

Sodium triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of thiophene-2-carboxaldehyde (1.0 eq) in dichloromethane, add isopropylamine (1.2 eq) at room temperature.

-

Stir the mixture for 30-60 minutes to allow for the formation of the intermediate imine.

-

In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloromethane.

-

Slowly add the slurry of the reducing agent to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford the pure Propan-2-yl(thiophen-2-ylmethyl)amine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Thiophene Protons: Three distinct signals in the aromatic region (δ 6.8-7.4 ppm), corresponding to the protons on the thiophene ring.

-

Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the amine proton) around δ 3.8-4.2 ppm, corresponding to the two protons of the methylene bridge.

-

Methine Proton (-CH-): A septet around δ 2.8-3.2 ppm, corresponding to the methine proton of the isopropyl group.

-

Methyl Protons (-CH₃): A doublet around δ 1.0-1.2 ppm, corresponding to the six equivalent protons of the two methyl groups of the isopropyl moiety.

-

Amine Proton (-NH-): A broad singlet that can appear over a wide chemical shift range (δ 1.5-3.0 ppm), and its integration would correspond to one proton.

¹³C NMR Spectroscopy

-

Thiophene Carbons: Four signals in the aromatic region (δ 123-145 ppm).

-

Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

-

Methine Carbon (-CH-): A signal around δ 48-53 ppm.

-

Methyl Carbons (-CH₃): A signal around δ 22-25 ppm.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z = 155.26).

-

Major Fragmentation Patterns: Expect fragmentation to yield characteristic ions, such as the tropylium-like thiophenylmethyl cation (m/z = 97) and fragments corresponding to the loss of the isopropyl group.

Potential Applications and Biological Significance

The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl ring allows it to modulate pharmacokinetic and pharmacodynamic properties. Thiophene-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.

Logical Relationship of Structure to Potential Bioactivity

Caption: Relationship between the structural components of Propan-2-yl(thiophen-2-ylmethyl)amine and its potential biological activities.

The incorporation of the N-isopropyl-N-(thiophen-2-ylmethyl) moiety could lead to compounds with potential applications in various therapeutic areas. The secondary amine provides a site for hydrogen bonding and salt formation, which is crucial for drug-receptor interactions and formulation. The isopropyl group adds lipophilicity, which can influence cell membrane permeability and metabolic stability.

Given the known activities of related thiophene derivatives, Propan-2-yl(thiophen-2-ylmethyl)amine and its analogues could be valuable starting points for the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology.

Conclusion

Propan-2-yl(thiophen-2-ylmethyl)amine is a readily accessible compound through a straightforward and scalable synthetic route. Its structure combines key pharmacophoric elements that suggest a high potential for biological activity. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and further investigate this compound and its derivatives in the pursuit of new chemical entities with therapeutic value. The provided protocols and predictive data serve as a robust starting point for such endeavors.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Mechanisms. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Swanston, J. (2005). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

Shafiee, A., & Ghasemian, F. (2013). Recent advances in the synthesis of thiophene and its derivatives. Chemical Society Reviews, 42(3), 931-954. [Link]

Sources

Technical Guide: Strategic Utilization of Novel Thiophene Scaffolds in Drug Discovery and Optoelectronics

Executive Summary

Thiophene (

Part 1: The Medicinal Chemistry Perspective

The Bioisostere Paradox

In drug design, thiophene is frequently employed as a bioisostere for benzene.[2] While they share similar van der Waals dimensions and boiling points (Benzene:

Strategic Advantage:

-

Lipophilicity: Thiophene analogs generally exhibit higher

values than their phenyl counterparts, enhancing membrane permeability. -

Binding Affinity: The sulfur atom can act as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., Serine or Threonine) in kinase ATP-binding pockets.

Structural Alerts and Metabolic Activation

The critical challenge in thiophene medicinal chemistry is the "structural alert" status regarding hepatotoxicity. The metabolic activation pathway involves Cytochrome P450 (specifically CYP2C9 and CYP3A4) mediating the oxidation of the thiophene ring.[3]

Mechanism of Toxicity:

-

Epoxidation: Formation of thiophene 2,3-epoxide.

-

Michael Addition: These electrophilic species react with nucleophilic residues (cysteine thiols) on liver proteins, leading to immune-mediated hepatitis (as seen with Tienilic acid).

Visualization: Metabolic Activation Pathway

Figure 1: The bifurcation between detoxification (green) and toxicity (red) in thiophene metabolism.

Part 2: Material Science Frontiers (Organic Electronics)

Bandgap Engineering with Fused Thiophenes

In Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs), the goal is to maximize charge carrier mobility (

Why Fused Systems?

-

Planarity: Fusing rings locks the conformation, reducing energetic disorder and enhancing

- -

Quinoidal Character: Fused systems can support greater quinoidal resonance forms, which lowers the bandgap and improves light harvesting in the near-IR region.

Data Summary: Thiophene Derivative Performance

The following table summarizes the performance metrics of standard vs. novel thiophene-based polymers in OPV applications.

| Polymer Class | Representative Material | Bandgap ( | Hole Mobility ( | Application Focus |

| Polythiophene | P3HT | ~1.9 eV | Standard Reference | |

| Thienothiophene | PTB7-Th | ~1.58 eV | High-Efficiency OPV | |

| Dithienothiophene | P(DTT-BT) | ~1.7 eV | High-Mobility OFETs | |

| Fused Indacenodithiophene | IDIC (Acceptor) | ~1.5 eV | N/A (Electron Transport) | Non-Fullerene Acceptors |

Part 3: Advanced Synthetic Protocols

To access these materials, high-fidelity synthetic methods are required. We focus on two primary methodologies: Grignard Metathesis (GRIM) for polymerization and Direct C-H Arylation for small molecule functionalization.

Protocol: Regioregular P3HT Synthesis via GRIM

Objective: Synthesize Head-to-Tail (HT) regioregular poly(3-hexylthiophene) with controlled molecular weight. Mechanism: Nickel-catalyzed chain-growth polymerization.[6]

Reagents:

Step-by-Step Methodology:

-

Monomer Activation: In a glovebox, dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF.

-

Grignard Exchange: Add tert-Butylmagnesium chloride (0.98 eq) dropwise. Stir at room temperature for 1 hour. Note: Stoichiometry is critical here to prevent formation of the "wrong" isomer.

-

Polymerization: Add

(0.005 - 0.02 eq depending on target MW). The solution will turn from yellow to dark purple/orange. -

Quenching: After 1 hour, quench with 5M HCl/Methanol.

-

Purification: Precipitate into methanol. Perform Soxhlet extraction sequentially with methanol (removes salts), hexanes (removes oligomers), and chloroform (collects high MW polymer).

Visualization: GRIM Polymerization Cycle

Figure 2: The catalytic cycle of Nickel-mediated GRIM polymerization ensuring regioregularity.

Protocol: Palladium-Catalyzed Direct C-H Arylation

Objective: Functionalize the thiophene C2/C5 position without pre-functionalization (e.g., stannanes or boronates), improving atom economy.

Methodology:

-

Reaction Setup: Combine thiophene substrate (1.0 eq), Aryl Bromide (1.2 eq),

(5 mol%), and Pivalic Acid (30 mol%) in DMAc. -

Base Addition: Add

(2.0 eq). -

Heating: Heat to

for 16 hours under Argon. -

Workup: Dilute with EtOAc, wash with water/brine to remove DMAc.

-

Validation: The Pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.

References

-

Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. (2014). Discusses the metabolic activation of thiophene S-oxides and epoxides by CYP450. Link

-

Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters. (2018). Details the protocol for direct arylation using Pd catalysts and pivalic acid. Link

-

Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers. Polymer Chemistry. (2011). The definitive guide on the mechanism and execution of GRIM polymerization for P3HT. Link

-

Recent Advances in Organic Photovoltaic Materials Based on Thiazole-Containing Heterocycles. Macromolecular Rapid Communications. (2023). Reviews the shift from simple thiophenes to fused systems in OPV. Link

-

Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry. (2021). A systematic review of FDA-approved thiophene drugs and their structure-activity relationships. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.cmu.edu [chem.cmu.edu]

- 7. utd-ir.tdl.org [utd-ir.tdl.org]

Solubility of Propan-2-yl(thiophen-2-ylmethyl)amine in different solvents

An In-Depth Technical Guide to the Solubility of Propan-2-yl(thiophen-2-ylmethyl)amine

Introduction: The Imperative of Solubility in Modern Drug Development

In the landscape of drug discovery and development, the physicochemical properties of a novel chemical entity are foundational to its potential success. Among these, solubility is a critical parameter that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2] Poor solubility can severely impede bioavailability, lead to formulation challenges, and ultimately cause the failure of an otherwise promising drug candidate.[3][4][5] This guide focuses on Propan-2-yl(thiophen-2-ylmethyl)amine, a molecule of interest due to its structural motifs—a thiophene ring and a secondary amine—which are prevalent in medicinally active compounds.[6]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a deep dive into the theoretical underpinnings of this compound's solubility, outlines a robust experimental framework for its empirical determination, and offers insights into interpreting the resulting data. Our approach moves beyond a simple recitation of methods to explain the causal-driven choices that ensure data integrity and reproducibility.

Part 1: Theoretical Solubility Profile of Propan-2-yl(thiophen-2-ylmethyl)amine

A molecule's solubility is not a monolithic property but a complex interplay of its structural features with the physicochemical characteristics of the solvent.[1] A predictive analysis of Propan-2-yl(thiophen-2-ylmethyl)amine's structure is the first step in designing a logical experimental plan.

Structural Analysis:

-

The Thiophene Moiety: The thiophene ring is an aromatic, heterocyclic structure. Its nonpolar nature and the inability of its sulfur atom to effectively participate in hydrogen bonding contribute to low solubility in aqueous media.[7][8] Conversely, this moiety suggests favorable solubility in nonpolar organic solvents like toluene and benzene.[6][8][9]

-

The Secondary Amine Group: The secondary amine (-NH-) is a polar functional group capable of acting as a hydrogen bond acceptor and, more importantly, a weak base.[10][11] This feature is pivotal. In neutral water, its contribution to solubility is modest. However, in acidic aqueous solutions (pH < pKa), the amine will be protonated to form an ammonium salt. This charged species can form strong ion-dipole interactions with water, dramatically increasing aqueous solubility.[12][13]

-

The Isopropyl and Methylene Groups: The isopropyl and methylene (-CH2-) components are nonpolar alkyl groups. While relatively small, they contribute to the overall lipophilicity of the molecule, which tends to decrease solubility in water but increase it in organic solvents.[10][14]

Predicted Solubility Behavior:

Based on this structural deconstruction, we can predict the following solubility trends:

-

Aqueous Solubility: Expected to be low in neutral water (pH 7.4).

-

pH-Dependent Aqueous Solubility: Solubility should increase significantly in acidic buffers (e.g., pH 1.2, 4.5) due to salt formation.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble. These solvents can engage in hydrogen bonding with the amine group.[14]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Expected to be soluble. Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of polar and nonpolar substances.[15]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low to moderate solubility. The thiophene ring favors interaction with nonpolar solvents, but the polar amine group detracts from it.

Part 2: Experimental Determination of Thermodynamic Solubility

While theoretical prediction is invaluable for guidance, empirical measurement is the definitive standard. The "shake-flask" method remains the gold-standard for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data for regulatory submissions and critical development decisions.[16][17] This contrasts with kinetic methods, such as nephelometry, which are excellent for high-throughput screening in early discovery but may not reflect true equilibrium.[4][18]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system, with built-in checks to ensure equilibrium has been reached.

Objective: To determine the thermodynamic solubility of Propan-2-yl(thiophen-2-ylmethyl)amine in a panel of pharmaceutically relevant solvents at a controlled temperature (e.g., 25°C or 37°C).

Materials and Reagents:

-

Propan-2-yl(thiophen-2-ylmethyl)amine (solid, high purity)

-

Selected Solvents:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Simulated Gastric Fluid (pH 1.2, without enzymes)

-

Acetate Buffer, pH 4.5

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Dimethyl Sulfoxide (DMSO)

-

Hexane (HPLC Grade)

-

-

Scintillation vials or glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF, low-binding)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Causality: Adding an excess of the solid compound is crucial to ensure that the final solution is saturated, allowing for the determination of the maximum concentration the solvent can hold at equilibrium.[19]

-

Action: Add an excess amount of Propan-2-yl(thiophen-2-ylmethyl)amine (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1-2 mL) of each selected solvent. A visible excess of undissolved solid should remain.

-

-

Equilibration:

-

Causality: Reaching thermodynamic equilibrium is not instantaneous. Agitation at a constant temperature for a sufficient duration allows the rates of dissolution and precipitation to become equal.[17] A 48- to 72-hour period is often required to ensure even slowly equilibrating systems reach a steady state.

-

Action: Securely cap the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a consistent speed (e.g., 150 rpm) for 48-72 hours.

-

-

Phase Separation and Sampling:

-

Causality: It is imperative that the concentration of the dissolved compound is measured, free from any solid particulates which would artificially inflate the result. Centrifugation followed by filtration provides a robust, two-step clarification process.

-

Action:

-

Allow the vials to stand for 30 minutes to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Carefully draw the supernatant using a syringe and pass it through a low-binding 0.22 µm syringe filter into a clean, labeled HPLC vial. This step removes any remaining fine particulates.

-

-

-

Analysis by HPLC:

-

Causality: HPLC provides a sensitive and specific method to quantify the concentration of the analyte. A pre-established calibration curve is essential for converting the instrument's response (e.g., peak area) into a precise concentration.

-

Action:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards of known concentrations.

-

Run the calibration standards on the HPLC to generate a calibration curve.

-

Dilute the filtered sample solutions with an appropriate mobile phase to bring their concentration within the linear range of the calibration curve.

-

Analyze the diluted samples on the HPLC.

-

-

-

Calculation and Data Reporting:

-

Causality: The final solubility value must account for any dilutions made during sample preparation.

-

Action: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula:

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

-

Report the results in a clear, tabular format, specifying the solvent and temperature for each measurement.

-

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. biomedpharmajournal.org [biomedpharmajournal.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 12. Why are amines soluble in nature? - askIITians [askiitians.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. lifechemicals.com [lifechemicals.com]

- 16. raytor.com [raytor.com]

- 17. scielo.br [scielo.br]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Detailed synthesis protocol for Propan-2-yl(thiophen-2-ylmethyl)amine

This document outlines a validated protocol for the synthesis of

Part 1: Strategic Synthesis Overview

The most robust and scalable route for synthesizing secondary amines from aldehydes and primary amines is Direct Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB). Unlike the traditional two-step method (imine formation followed by reduction with NaBH

Why this protocol?

-

Selectivity: STAB is mild and does not reduce the aldehyde or ketone starting material competitively, nor does it reduce the thiophene ring.

-

Suppression of Dialkylation: The steric bulk of the acetoxy groups and the isopropylamine minimizes the formation of tertiary amine byproducts (bis-alkylation), ensuring high yield of the desired secondary amine.

-

Process Safety: It avoids the use of toxic cyanoborohydrides (NaBH

CN) and eliminates the need to isolate unstable imine intermediates.

Part 2: Technical Protocol

Reaction Scheme

Reactants: Thiophene-2-carboxaldehyde + Isopropylamine

Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)

Reagent Table & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |

| Thiophene-2-carboxaldehyde | Substrate | 1.0 | 112.15 | 1.215 | Store under inert gas; air sensitive. |

| Isopropylamine | Amine Source | 1.1 - 1.2 | 59.11 | 0.687 | Volatile; dispense cold. |

| NaBH(OAc) | Reductant | 1.4 - 1.5 | 211.94 | N/A | Moisture sensitive solid. |

| Acetic Acid | Catalyst | 1.0 | 60.05 | 1.049 | Promotes iminium ion formation. |

| DCE or DCM | Solvent | N/A | N/A | N/A | Anhydrous preferred. |

Step-by-Step Methodology

Pre-requisites:

-

All glassware should be oven-dried.

-

Perform reaction in a fume hood due to the volatility of isopropylamine and the potential stench of thiophene derivatives.

Step 1: Iminium Formation [1][2]

-

Charge a round-bottom flask with Thiophene-2-carboxaldehyde (1.0 equiv) and anhydrous DCE (approx. 5–10 mL per gram of aldehyde).

-

Add Isopropylamine (1.1 equiv) followed by Acetic Acid (1.0 equiv).

-

Note: The addition of acid catalyzes the formation of the imine/iminium species, which is the actual substrate for reduction.

-

-

Stir the mixture at room temperature for 30–60 minutes under a nitrogen atmosphere.

Step 2: Reduction

-

Cool the reaction mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm; otherwise, room temperature is acceptable.

-

Add Sodium Triacetoxyborohydride (1.4 equiv) portion-wise over 5–10 minutes.

-

Observation: Mild effervescence may occur.

-

-

Allow the reaction to stir at room temperature for 12–16 hours (overnight).

-

Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The aldehyde spot should disappear.

-

Step 3: Quench and Workup

-

Quench the reaction by slowly adding saturated aqueous NaHCO

solution. Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes. -

Transfer to a separatory funnel. Separate the organic layer.[3]

-

Extract the aqueous layer twice with DCM .

-

Combine organic layers and wash with Brine .

-

Dry over anhydrous Na

SO

Step 4: Purification

-

Acid-Base Extraction (Recommended):

-

Dissolve the crude residue in Et

O or DCM. -

Extract with 1M HCl (aqueous). The product moves to the aqueous phase; non-basic impurities (unreacted aldehyde) remain in the organic phase.

-

Wash the acidic aqueous layer with fresh ether.

-

Basify the aqueous layer to pH >12 using 4M NaOH.

-

Extract the free amine into DCM (3x), dry, and concentrate.

-

-

Yield Expectation: 85–95% as a pale yellow to colorless oil.

Part 3: Visualization & Logic

Experimental Workflow Diagram

Caption: Logical flow for the reductive amination of thiophene-2-carboxaldehyde using STAB.

Mechanistic Pathway

-

Nucleophilic Attack: The nitrogen lone pair of isopropylamine attacks the carbonyl carbon of the aldehyde.

-

Dehydration: Loss of water (facilitated by AcOH) generates the Iminium Ion intermediate.

-

Hydride Transfer: The acetoxy-stabilized borohydride delivers a hydride (H-) selectively to the iminium carbon.

-

Result: Formation of the stable secondary amine bond.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

-

Master Organic Chemistry. (2017). Reductive Amination of Aldehydes and Ketones.[1][2][5][6][9][7][8][10][11]

-

Sigma-Aldrich. (n.d.). 2-Thiophenemethylamine Product Page (Structural Analog Reference).

Sources

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. gctlc.org [gctlc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Use of Propan-2-yl(thiophen-2-ylmethyl)amine in medicinal chemistry.

Application Note: Strategic Utilization of Propan-2-yl(thiophen-2-ylmethyl)amine in Medicinal Chemistry

Executive Summary

Propan-2-yl(thiophen-2-ylmethyl)amine (N-isopropyl-2-thiophenemethylamine) is a versatile secondary amine building block used extensively in drug discovery. It serves as a critical intermediate for introducing the N-isopropyl-N-(thiophen-2-ylmethyl) motif, a pharmacophore that balances lipophilicity with steric bulk while offering distinct electronic properties compared to its benzylamine counterparts.

This guide provides a comprehensive technical overview for medicinal chemists, focusing on:

-

Bioisosteric Rationale: Why this scaffold is chosen over phenyl analogs.

-

Synthesis Protocols: Validated reductive amination methodologies.

-

Downstream Applications: Protocols for SNAr, amide coupling, and urea formation.

-

Safety & Stability: Handling the thiophene moiety to prevent oxidative degradation.

Chemical Profile & Medicinal Utility

Structural Properties

| Property | Description | Medicinal Chemistry Implication |

| Structure | Secondary amine with isopropyl and thiophen-2-ylmethyl groups. | Provides a nucleophilic handle (NH) for diversification. |

| Bioisosterism | Thiophene vs. Phenyl | Thiophene is electron-rich and smaller (6-membered vs. 5-membered ring equivalent), often improving potency via |

| Lipophilicity | Moderate LogP | The isopropyl group increases lipophilicity (membrane permeability) without the "flatness" of aromatic rings, aiding in solubility and metabolic stability. |

| Basicity | pKa | Typical secondary amine; exists as a cation at physiological pH, potentially interacting with Asp/Glu residues in binding pockets. |

Strategic Application

This building block is frequently employed to:

-

Modulate Metabolic Stability: The thiophene ring is susceptible to S-oxidation (forming sulfoxides/sulfones) or ring opening. This can be a liability or a design feature for pro-drugs. The isopropyl group blocks N-dealkylation better than a methyl or ethyl group.

-

Kinase Inhibitor Design: The moiety mimics the ribose or solvent-front binding regions of ATP when attached to a hinge-binding heterocycle.

-

GPCR Ligands: Used in fragment-based drug discovery (FBDD) to probe hydrophobic sub-pockets.

Validated Synthesis Protocol

Method: Reductive Amination (Self-Validating Protocol) Rationale: Direct alkylation of isopropylamine with 2-(chloromethyl)thiophene is prone to over-alkylation (forming tertiary amines) and polymerization of the thiophene halide. Reductive amination is cleaner, higher yielding, and operationally simpler.

Reagents:

-

Substrate: Thiophene-2-carboxaldehyde (1.0 equiv)

-

Amine: Isopropylamine (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Additive: Acetic Acid (AcOH) (1.0 equiv, if using DCM)

Step-by-Step Procedure:

-

Imine Formation (Equilibrium):

-

In a round-bottom flask, dissolve Thiophene-2-carboxaldehyde (10 mmol) in DCM (30 mL).

-

Add Isopropylamine (12 mmol) and Acetic Acid (10 mmol).

-

Checkpoint: Stir at room temperature (RT) for 1 hour. Monitor by TLC or LCMS. You should see the disappearance of the aldehyde and formation of the imine (often visible as a shift in UV absorbance).

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes. Caution: Gas evolution.

-

Allow the reaction to warm to RT and stir overnight (12-16 hours).

-

-

Work-up (Critical for Purity):

-

Quench with saturated aqueous NaHCO₃ (slowly) to neutralize acid and destroy excess hydride.

-

Extract with DCM (3 x 20 mL).

-

Wash combined organics with Brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is often pure enough (>95%) for next steps.

-

If needed, purify via flash column chromatography (SiO₂).

-

Eluent: 0-10% MeOH in DCM (with 1% NH₄OH to prevent streaking of the amine).

-

Yield Expectation: 85-95% Storage: Store as the HCl salt (precipitated from ether/HCl) at 4°C to prevent oxidation of the thiophene sulfur.

Downstream Application Protocols

Once synthesized, the secondary amine is a potent nucleophile. Below are protocols for its three most common applications.

Nucleophilic Aromatic Substitution (SNAr)

Target: Synthesis of Kinase Inhibitor Scaffolds (e.g., Pyrimidines, Purines)

-

Reagents: 4-Chloropyrimidine derivative (1.0 equiv), N-isopropyl-2-thiophenemethylamine (1.2 equiv), DIPEA (2.0 equiv), n-Butanol or DMF.

-

Protocol:

-

Dissolve the chloropyrimidine in n-Butanol.

-

Add the amine and DIPEA.

-

Heat to 100°C for 4-12 hours.

-

Validation: Monitor consumption of the chloride by LCMS.

-

Concentrate and purify via reverse-phase HPLC.

-

Amide Coupling

Target: Peptidomimetics or "Reverse Amide" Linkers

-

Reagents: Carboxylic Acid Partner (1.0 equiv), Amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.

-

Protocol:

-

Activate the acid: Mix Acid, HATU, and DIPEA in DMF for 5 mins.

-

Add N-isopropyl-2-thiophenemethylamine.

-

Stir at RT for 2 hours.

-

Note: Thiophenes are stable to standard coupling conditions.

-

Urea Formation

Target: Soluble Epoxide Hydrolase (sEH) Inhibitors or similar targets

-

Reagents: Isocyanate Partner (1.0 equiv), Amine (1.0 equiv), DCM.

-

Protocol:

-

Dissolve the isocyanate in DCM at 0°C.

-

Add the amine dropwise.

-

Stir for 30 mins. The urea product often precipitates or can be isolated by evaporation.

-

Workflow Visualization

The following diagram illustrates the synthesis of the building block and its divergent applications in library synthesis.

Figure 1: Synthesis and Diversification Workflow of N-isopropyl-2-thiophenemethylamine.

Safety & Handling (MSDS Summary)

-

Thiophene Moiety: Thiophene derivatives often have a characteristic sulfurous odor. Work in a well-ventilated fume hood.

-

Oxidation Sensitivity: The thiophene ring can undergo oxidation to the S-oxide or sulfone if exposed to strong oxidants (e.g., mCPBA, H₂O₂). Avoid these reagents in downstream steps unless S-oxidation is the goal.

-

Acid Sensitivity: While generally stable, prolonged exposure to strong Lewis acids can cause polymerization of the thiophene ring.

-

Toxicity: Treat as a standard secondary amine irritant (Skin/Eye Irritant Category 2).

References

-

Abdel-Mohsen, H. T., et al. "Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives." Bioorganic Chemistry, vol. 122, 2022. Link

-

Lozano, V., et al. "Discovery of Thiophene Derivatives as Potent Ebola Virus Entry Inhibitors." Journal of Medicinal Chemistry, 2023. Link

-

Sigma-Aldrich. "1-(Thiophen-2-yl)propan-1-amine Safety Data Sheet." Link (Used for analog safety data extrapolation).

-

ChemicalBook. "Propan-2-yl(thiophen-2-ylmethyl)amine Property Data." Link

Application of thiophene derivatives in drug discovery.

Title: Strategic Deployment of Thiophene Scaffolds in Modern Drug Discovery: From Synthetic Protocols to Metabolic Safety Profiling

Executive Summary

Thiophene, a five-membered sulfur-containing heteroaromatic ring, represents a "privileged scaffold" in medicinal chemistry, currently ranking 4th among US FDA-approved small molecule drugs.[1][2] Its utility stems from its ability to act as a bioisostere of benzene, offering distinct electronic properties, reduced steric bulk, and unique metabolic handles.

This guide provides a comprehensive technical workflow for integrating thiophene derivatives into drug discovery pipelines. It moves beyond basic synthesis to address the critical "double-edged sword" of thiophene metabolism: the balance between therapeutic bioactivation (e.g., Clopidogrel) and metabolic toxicity (e.g., Tienilic acid).

Structural Logic & Design Strategy (SAR)

Thiophene vs. Benzene: The Bioisosteric Rationale

Replacing a phenyl ring with a thiophene is a standard medicinal chemistry tactic, but it must be driven by specific physicochemical goals rather than random screening.

-

Electronic Effects: Thiophene is

-excessive (electron-rich) compared to benzene. This allows for stronger cation- -

Steric Profile: The C–S–C bond angle (

92°) is smaller than the C–C–C angle in benzene (120°), altering the vector of substituents. This can be exploited to fine-tune the fit of a ligand into a restricted active site. -

Lipophilicity: Thiophene derivatives generally exhibit higher lipophilicity (LogP) than their benzene counterparts, improving membrane permeability but potentially reducing aqueous solubility.

The "S-Scan" Strategy

When optimizing a lead compound, execute an "S-Scan" where the sulfur atom is "walked" around the ring (2-thienyl vs. 3-thienyl) to probe the electronic environment of the binding pocket.

-

2-Substituted Thiophenes: The

-position is highly reactive to electrophilic aromatic substitution and metabolic oxidation. -

3-Substituted Thiophenes: Often more metabolically stable but harder to synthesize synthetically.

Synthetic Protocol: The Gewald Reaction

The Gewald reaction is the industry-standard method for synthesizing highly functionalized 2-aminothiophenes. It is a multi-component condensation that is robust, scalable, and amenable to library generation.

Protocol 1: One-Pot Synthesis of Polysubstituted 2-Aminothiophenes

Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a common kinase inhibitor scaffold).

Reagents:

-

Cyclohexanone (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Elemental Sulfur (

) (10 mmol) -

Morpholine or Diethylamine (Catalytic/Base, 10 mmol)

-

Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

-

Pre-mixing: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.

-

Catalyst Addition: Add morpholine (1.0 eq) dropwise. Note: This reaction is exothermic.[3][4] Monitor internal temperature.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours.-

Checkpoint: The reaction mixture will turn dark brown. TLC monitoring (Hexane:EtOAc 4:1) should show the disappearance of the ketone.

-

-

Work-up: Cool the reaction mixture to room temperature and then place in an ice bath. The product often precipitates directly.

-

Isolation: Filter the solid precipitate. Wash the cake with cold ethanol (

) to remove unreacted sulfur and dark impurities. -

Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography if high purity (>98%) is required for biological assays.

Mechanism Insight: The reaction proceeds via a Knoevenagel condensation between the ketone and the active methylene (cyanoacetate), followed by sulfur uptake at the allylic position and subsequent cyclization.

Metabolic Safety Profiling: The Thiophene Alert

Critical Warning: The thiophene ring is a structural alert for metabolic toxicity.[5] The sulfur atom can undergo S-oxidation by Cytochrome P450 (CYP450) enzymes, leading to reactive metabolites.[4][5]

-

Pathway A (Toxicity): Formation of Thiophene-S-oxide or Thiophene epoxide.[5] These are potent electrophiles that can covalently bind to hepatic proteins, causing drug-induced liver injury (DILI). Example: Tienilic acid (withdrawn).

-

Pathway B (Bioactivation): Controlled oxidation to a thiolactone or similar intermediate that reveals the active pharmacophore. Example: Clopidogrel (Plavix).

Visualization: The Metabolic Bifurcation

Figure 1: The metabolic "fork in the road" for thiophene drugs. Pathway A leads to toxicity via electrophilic attack, while Pathway B is exploited for prodrug activation.

Protocol 2: Reactive Metabolite Trapping Assay (GSH Trapping)

To validate safety early, you must screen for reactive S-oxides.

Methodology:

-

Incubation: Incubate the thiophene test compound (

) with human liver microsomes (HLM) (1 mg/mL) and NADPH (1 mM). -

Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM. These soft nucleophiles will "trap" any reactive electrophiles formed.

-

Analysis: After 60 minutes, quench with acetonitrile and analyze via LC-MS/MS.

-

Interpretation: Look for [M + GSH] adducts.

-

High Adduct Load: High risk of idiosyncratic toxicity. Re-design scaffold (e.g., block the

-position). -

No Adducts: Metabolically stable or clean clearance.

-

Therapeutic Applications & Case Studies

Thiophenes are versatile.[1][2][6][7] Below is a summary of key FDA-approved drugs utilizing this scaffold, highlighting the specific role of the thiophene ring.

| Drug Name | Therapeutic Area | Mechanism of Action | Role of Thiophene Ring |

| Clopidogrel | Antiplatelet | P2Y12 ADP receptor antagonist | Prodrug moiety: Undergoes oxidative opening to form the active thiol metabolite. |

| Olanzapine | Antipsychotic | Dopamine/Serotonin antagonist | Bioisostere: Replaces a benzene ring in the tricyclic system to alter receptor affinity and metabolic profile. |

| Rivaroxaban | Anticoagulant | Factor Xa inhibitor | Scaffold: A chlorothiophene moiety serves as a rigid linker that fits the S1 pocket of Factor Xa. |

| Canagliflozin | Antidiabetic | SGLT2 inhibitor | Bioisostere: Thiophene replaces the distal phenyl ring, improving selectivity for SGLT2 over SGLT1. |

| Tiotropium | COPD/Asthma | Muscarinic antagonist | Potency: Two thiophene rings enhance binding affinity to the M3 receptor via hydrophobic interactions. |

Biological Evaluation: Kinase Inhibition Protocol

Thiophene-2-carboxamides are frequent hits in kinase inhibitor screens (e.g., against VEGFR, EGFR).

Protocol 3: FRET-Based Kinase Assay (Z'-Lyte)

Objective: Determine

Reagents:

-

Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

FRET Peptide Substrate (Coumarin/Fluorescein labeled).

-

ATP (

concentration). -

Test Compound (DMSO stock).

Workflow:

-

Plate Setup: Use a 384-well low-volume black plate.

-

Compound Addition: Acoustic transfer of 10 nL compound (8-point dose response).

-

Enzyme Mix: Add 2.5

of Kinase/Peptide mix. Incubate 15 mins. -

Start Reaction: Add 2.5

ATP solution. -

Incubation: 1 hour at Room Temperature (RT).

-

Development: Add 5

Development Reagent (Protease that cleaves non-phosphorylated peptide). -

Read: Measure Fluorescence Ratio (Emission 445 nm / 520 nm).

-

Phosphorylated peptide is protected from cleavage -> High FRET signal.

-

Inhibition -> Cleavage -> Low FRET signal.

-

Visualization: Drug Discovery Pipeline for Thiophenes

Figure 2: Integrated workflow for thiophene drug discovery. Note the critical feedback loop from metabolic screening back to design.

References

-

Mishra, R., et al. (2020). Thiophene scaffolds as promising candidates in medicinal chemistry: A review.[2][8] Bioorganic & Medicinal Chemistry.[2][6][9][10][11][12]

-

Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur.[13] Chemische Berichte.

-

Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: S-oxidation and ring opening. Chemical Research in Toxicology.

-

FDA Drug Database. Clopidogrel Bisulfate Label Information.

-

Pinder, J. L., et al. (2013). Thiophene bioisosteres in drug discovery: Synthesis and properties. Journal of Medicinal Chemistry.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 13. d-nb.info [d-nb.info]

Application Note: Propan-2-yl(thiophen-2-ylmethyl)amine as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

Propan-2-yl(thiophen-2-ylmethyl)amine (also known as N-isopropyl-2-thiophenemethylamine) represents a high-value secondary amine building block for drug discovery. Its structural utility lies in the convergence of three distinct pharmacophoric features:

-

The Thiophene Ring: A classic bioisostere for the phenyl group, offering altered electronic properties, reduced molecular weight, and distinct metabolic profiles (S-oxidation potential).

-

The Isopropyl Group: Provides steric bulk to fill hydrophobic pockets and modulate rotational freedom, often improving metabolic stability of the adjacent nitrogen.

-

The Secondary Amine: A versatile handle for diversification via amidation, sulfonylation, or transition-metal-catalyzed cross-coupling (Buchwald-Hartwig).

This guide provides validated protocols for synthesizing this core scaffold and deploying it in complex molecule generation, specifically focusing on cross-coupling and late-stage heteroaromatic functionalization.

Chemical Profile & Strategic Utility

| Property | Data / Description |

| IUPAC Name | N-(propan-2-yl)-1-(thiophen-2-yl)methanamine |

| Molecular Formula | C₈H₁₃NS |

| Molecular Weight | 155.26 g/mol |

| Predicted pKa | ~9.5 (Conjugate acid) |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| Key Reactivity | Nucleophilic (N-center), Electrophilic Aromatic Substitution (C5-thiophene) |

| Storage | Store at 2–8°C under inert atmosphere (Ar/N₂). Oxidatively unstable over long periods. |

Strategic Insight: Thiophene vs. Benzene Bioisosterism

Replacing a benzyl group with a thiophen-2-ylmethyl group often results in:

-

Improved Solubility: Thiophene is more polarizable than benzene.

-

Altered Metabolism: The thiophene ring is susceptible to oxidation by cytochrome P450s (forming reactive epoxides or sulfoxides), which can be a liability or a design feature for pro-drugs.

-

π-Stacking: Thiophene participates in different π-π stacking geometries compared to phenyl rings due to its electron-rich nature and 5-membered geometry.

Protocol I: Robust Synthesis of the Building Block

Objective: Synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine via Reductive Amination. Mechanism: Condensation of thiophene-2-carboxaldehyde with isopropylamine to form an imine, followed by in situ reduction.

Materials

-

Thiophene-2-carboxaldehyde (1.0 equiv)

-

Isopropylamine (1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology

-

Imine Formation:

-

In a flame-dried round-bottom flask under N₂, dissolve thiophene-2-carboxaldehyde (10 mmol, 1.12 g) in anhydrous DCE (40 mL).

-

Add isopropylamine (12 mmol, 1.02 mL) followed by acetic acid (10 mmol, 0.57 mL).

-

Critical Step: Stir at room temperature for 30–60 minutes. The solution may turn slightly yellow/orange, indicating imine formation.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add NaBH(OAc)₃ (15 mmol, 3.18 g) portion-wise over 10 minutes. Caution: Mild gas evolution.

-

Remove ice bath and stir at room temperature for 12 hours (overnight).

-

-

Workup:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Concentrate under reduced pressure.[2]

-

Note: The free base is an oil. If high purity is required, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM with 1% NH₄OH) or convert to the HCl salt by adding 4M HCl in dioxane and filtering the precipitate.

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete imine formation | Ensure 30 min stir time before adding reducing agent. Add molecular sieves (4Å) if wet solvent is suspected. |

| Dialkylation | N/A for Isopropylamine | Steric bulk of isopropyl group prevents over-alkylation; this is a highly selective reaction. |

| Dark Product | Thiophene oxidation | Ensure inert atmosphere (N₂) is maintained. Thiophenes darken upon air exposure. |

Protocol II: Scaffold Diversification via Buchwald-Hartwig Coupling

Objective: Coupling the secondary amine building block with an aryl/heteroaryl halide to create a tertiary amine core (common in kinase inhibitors).

Experimental Logic

The isopropyl group provides steric hindrance. Standard nucleophilic aromatic substitution (SₙAr) often fails with electron-neutral aryl halides. Palladium-catalyzed coupling is required.[2] We utilize a Pd₂/BINAP system or Pd/RuPhos for challenging substrates.

Materials

-

Propan-2-yl(thiophen-2-ylmethyl)amine (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

BINAP (racemic) (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Toluene (degassed)[2]

Step-by-Step Methodology

-

Catalyst Pre-complexation:

-

In a glovebox or under strict Argon flow, charge a reaction vial with Pd₂(dba)₃ and BINAP . Add degassed Toluene (2 mL/mmol) and stir at room temperature for 10 minutes (solution turns deep orange/red).

-

-

Substrate Addition:

-

Add the Aryl Bromide (1.0 mmol), Propan-2-yl(thiophen-2-ylmethyl)amine (1.2 mmol), and NaOtBu (1.5 mmol).

-

-

Reaction:

-

Seal the vial and heat to 100°C for 12–18 hours.

-

Monitoring: Check by LC-MS. The secondary amine starting material should disappear.

-

-

Workup:

Protocol III: Late-Stage C-H Functionalization

Objective: Regioselective bromination of the thiophene C5 position. Application: This converts the "dead" end of the molecule into a handle for Suzuki-Miyaura coupling, allowing the construction of "linear" extended drug molecules.

Materials

-

Substituted Propan-2-yl(thiophen-2-ylmethyl)amine derivative[3][4][5]

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

DMF or Acetonitrile (0°C)

Methodology

-

Dissolve the thiophene substrate in DMF at 0°C.

-

Add NBS portion-wise (protect from light).

-

Stir at 0°C for 1 hour, then warm to RT.

-

Critical Insight: The amino group (even if acylated) directs electrophilic substitution to the C5 position of the thiophene (alpha to the sulfur, distal to the alkyl chain) due to the electronic richness of the ring.

-

Quench with 10% Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine.

Visualizing the Workflow

Figure 1: Strategic workflow for the synthesis and diversification of the Propan-2-yl(thiophen-2-ylmethyl)amine scaffold.

References

-

Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

PubChem Compound Summary. "1-[(Thiophen-2-ylmethyl)amino]propan-2-ol" (Structural Analog Data). National Center for Biotechnology Information.

-

BenchChem Application Note. "General Protocol for Reductive Amination."

-

Mishra, R., et al. (2011).[8] "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. molcore.com [molcore.com]

- 4. 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol | C8H13NOS | CID 4716193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine (918898-33-6) for sale [vulcanchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 8. derpharmachemica.com [derpharmachemica.com]

Application Notes & Protocols: Experimental Setups for the Alkylation of Thiophene with Amines

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Aminated thiophene scaffolds are cornerstones in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2] This guide provides an in-depth exploration of key synthetic methodologies for the formation of C-N bonds on the thiophene ring. We move beyond a simple recitation of steps to explain the underlying principles and strategic considerations for each experimental choice. Detailed, field-proven protocols for classical and modern techniques—including the Gewald reaction, Buchwald-Hartwig amination, and direct C-H functionalization—are presented, offering researchers a robust toolkit for synthesizing these valuable compounds.

Introduction: The Significance of Aminothiophenes